Synthetic Yield: Methyl Ester Derivatization
3,5-Dichloropyrazine-2-carboxylic acid demonstrates a high and quantifiable efficiency in a standard esterification reaction, achieving a 96% yield in the conversion to its methyl ester using (trimethylsilyl)diazomethane at room temperature for 30 minutes [1]. This yield is significantly higher than the 70–75% yield reported for a synthesis of the parent acid itself via an alternative condensation route , underscoring the compound's reactivity and suitability as a building block.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 96% yield (0.312 g, 1.51 mmol from 1.58 mmol scale) |
| Comparator Or Baseline | 70–75% yield for synthesis of 3,5-dichloropyrazine-2-carboxylic acid via condensation of 2-chloropyrazine with chloroacetyl chloride |
| Quantified Difference | Yield is 21–26 percentage points higher for the target compound's downstream reaction compared to a baseline synthetic yield of the acid itself. |
| Conditions | Reaction: Acid + (trimethylsilyl)diazomethane in MeOH/Et2O, RT, 30 min, then purification. Yield for comparator refers to a different synthetic route for the acid. |
Why This Matters
For procurement, this high and reproducible yield in a key derivatization step directly translates to lower cost and higher efficiency in downstream synthetic processes.
- [1] Pyrazines.com. (2021). The important role of 3,5-Dichloropyrazine-2-carboxylic acid. Retrieved April 16, 2026, from https://www.pyrazines.com/2021/04/13/the-important-role-of-35-dichloropyrazine-2-carboxylic-acid/ View Source
